molecular formula C18H24N4O5S2 B2898039 1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1903011-96-0

1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2898039
CAS No.: 1903011-96-0
M. Wt: 440.53
InChI Key: BOUUQLVSOWBSQS-UHFFFAOYSA-N
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Description

The compound 1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one is a structurally complex molecule featuring:

  • A 1,4-diazepane ring substituted with a sulfonyl group linked to a 1-methylimidazole moiety.
  • A propan-1-one backbone bearing a phenylsulfonyl group at the terminal position.

The methylimidazole component may enhance solubility and binding specificity, while the phenylsulfonyl group contributes to electron-withdrawing effects and metabolic stability .

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S2/c1-20-14-17(19-15-20)29(26,27)22-10-5-9-21(11-12-22)18(23)8-13-28(24,25)16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUUQLVSOWBSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-(4-((1H-Imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one Key Difference: The phenylsulfonyl group in the target compound is replaced with a 4-methoxyphenyl moiety. This substitution may reduce metabolic stability compared to the phenylsulfonyl group but could enhance solubility due to increased polarity .
  • 1-((1H-Imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane Key Difference: The propan-1-one backbone is absent, and a trifluoromethylphenylsulfonyl group replaces the phenylsulfonyl moiety. Impact: The CF₃ group is strongly electron-withdrawing, which may improve binding affinity in hydrophobic pockets or enhance resistance to oxidative metabolism.

Functional Group Modifications

  • 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol and Derivatives (e.g., 11a–11c) Key Difference: These compounds feature hydroxyl groups instead of sulfonyl or ketone functionalities, with a trityl-protected imidazole.

Structural Backbone Variations

  • (6~{S})-1-(1~{H}-Imidazol-4-ylcarbonyl)-6-[(4-phenylphenyl)methyl]-4-propyl-1,4-diazepan-5-one
    • Key Difference : A biphenylmethyl group replaces the phenylsulfonyl moiety, and the sulfonyl group is substituted with a carbonyl .
    • Impact : The biphenyl group enhances hydrophobicity, favoring interactions with lipid-rich environments. The carbonyl group may stabilize enzyme-inhibitor complexes through dipole interactions but offers less steric hindrance than sulfonyl groups .

Data Table: Comparative Analysis

Compound Name Molecular Weight Key Substituents Functional Groups Key Properties/Impacts
Target Compound ~493.5* 1-Methylimidazole, Phenylsulfonyl Sulfonyl, Ketone High metabolic stability; moderate solubility; strong electron-withdrawing effects
1-(4-((1H-Imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one ~479.5* 4-Methoxyphenyl Sulfonyl, Ketone, Methoxy Enhanced solubility; reduced stability due to methoxy’s electron-donating nature
1-((1H-Imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane 438.4 Trifluoromethylphenyl Sulfonyl (×2) High hydrophobicity; improved enzyme inhibition; potential metabolic resistance
3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol 369.2 Trityl-protected imidazole, Hydroxyl Hydroxyl, Trityl High steric bulk; limited membrane permeability; synthetic challenges
(6~{S})-1-(1~{H}-Imidazol-4-ylcarbonyl)-6-[(4-phenylphenyl)methyl]-4-propyl-1,4-diazepan-5-one ~449.5* Biphenylmethyl, Carbonyl Carbonyl, Imidazole Hydrophobic interactions; moderate solubility; potential for dipole stabilization

*Calculated based on molecular formulas.

Research Findings and Implications

  • Electronic Effects : Sulfonyl groups in the target compound and its analogs enhance electrophilicity, favoring nucleophilic attack in enzyme-binding pockets. Methoxy or CF₃ substituents modulate this effect .
  • Solubility vs. Permeability : Hydroxyl-containing derivatives (e.g., 11a–11c ) prioritize solubility, while biphenyl or trifluoromethyl groups favor membrane penetration .
  • Synthetic Accessibility : Trityl-protected compounds require deprotection steps, complicating synthesis compared to directly functionalized analogs like the target compound .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and what are common pitfalls?

The synthesis involves multi-step reactions, typically starting with the diazepane ring formation followed by sulfonylation. Key steps include nucleophilic substitution to introduce sulfonyl groups (e.g., using imidazole derivatives and aryl sulfonates) . Common pitfalls include incomplete sulfonylation due to steric hindrance and side reactions during diazepane ring closure. Purification via column chromatography or recrystallization is critical to isolate the product from by-products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming connectivity, particularly for distinguishing sulfonyl and imidazole protons. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies sulfonyl (S=O) stretches near 1150–1300 cm⁻¹ . X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., charge distribution, HOMO-LUMO gaps) to identify reactive sites for functionalization . Molecular docking screens binding affinities to biological targets (e.g., kinase active sites), enabling rational modifications to enhance interactions . Coupled with molecular dynamics simulations, these methods assess stability in physiological environments .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) quantify target engagement . Cell viability assays (MTT or resazurin-based) assess cytotoxicity, while fluorescence-based assays (e.g., FLIPR) measure intracellular calcium flux for receptor activation studies . Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves .

Advanced: How can structural modifications resolve contradictions in biological data?

If inconsistent activity arises across assays, use Structure-Activity Relationship (SAR) analysis to pinpoint functional group contributions. For example:

  • Replace the phenylsulfonyl group with heteroaryl sulfonates to improve solubility .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the imidazole ring to enhance target affinity .
    Validate hypotheses through iterative synthesis and parallel biological testing .

Advanced: What role do DFT studies play in understanding its reactivity?

DFT predicts reaction mechanisms (e.g., sulfonylation kinetics) and intermediates, guiding solvent/condition selection . It also models non-covalent interactions (e.g., π-stacking with aromatic residues in proteins), informing pharmacophore design . Compare computed IR/NMR spectra with experimental data to verify structural accuracy .

Basic: How to conduct SAR studies for this compound?

  • Core Modifications: Vary diazepane substituents (e.g., alkyl vs. aryl groups) .
  • Sulfonyl Group Replacement: Test methylsulfonyl vs. trifluoromethanesulfonyl for metabolic stability .
  • Imidazole Functionalization: Introduce halogens or methyl groups to modulate lipophilicity .
    Use high-throughput screening to rank derivatives by IC₅₀ values .

Advanced: How to optimize solubility without compromising activity?

  • Prodrug Approach: Introduce phosphate or ester groups hydrolyzed in vivo .
  • Co-solvent Systems: Use DMSO/PEG mixtures for in vitro assays .
  • Crystal Engineering: Co-crystallize with cyclodextrins to enhance aqueous solubility .

Advanced: How to address instability in biological assays?

  • pH Adjustment: Stabilize sulfonamides by maintaining pH >7 in buffers .
  • Antioxidants: Add ascorbic acid to prevent imidazole oxidation .
  • Metabolic Blockers: Use CYP450 inhibitors (e.g., 1-aminobenzotriazole) in hepatocyte assays .

Advanced: Can flow chemistry improve synthesis scalability?

Continuous flow systems enhance reproducibility for diazepane ring formation by controlling residence time and temperature . Use microreactors for exothermic sulfonylation steps, reducing side reactions. In-line purification (e.g., scavenger resins) minimizes post-processing .

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